(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride is a chemical compound that belongs to the class of bicyclic heterocycles. It is recognized for its unique structural features and potential biological activities. The compound is primarily utilized in scientific research and pharmaceutical applications, particularly in studies related to receptor antagonism and other therapeutic mechanisms.
This compound can be synthesized from various starting materials, with the most common synthetic route involving the reaction of (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one with hydrochloric acid to form its hydrochloride salt. The synthesis is documented in various chemical databases and academic literature.
(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride is classified as a bicyclic compound and a derivative of pyridine. Its IUPAC name reflects its stereochemistry and functional groups, highlighting its hydroxyl and hydrochloride features.
The synthesis of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride typically involves:
In industrial applications, automated reactors may be used for large-scale synthesis. The process includes purification steps such as crystallization to ensure high purity and consistency of the product.
The molecular formula of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride is . The compound features a bicyclic structure with a hydroxyl group at the 9-position and a nitrogen atom integrated into the ring system.
Key structural data includes:
(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride involves its interaction with specific biological targets. This interaction can modulate various cellular processes and biochemical pathways that are crucial for its potential therapeutic effects. Detailed studies on receptor binding affinities and signaling pathways are essential for understanding its pharmacological profile .
The compound exhibits solubility in various solvents due to the presence of both hydrophilic (hydroxyl group) and hydrophobic regions in its structure. Its hydrochloride form enhances solubility in aqueous solutions.
The stability of this compound under different pH conditions is also an important factor in its application in pharmaceutical formulations.
(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride has significant applications in scientific research:
This compound's unique structural characteristics make it a valuable candidate for further research into therapeutic applications and drug development strategies.
The stereoselective synthesis of the (R)-enantiomer of 9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one relies on precise chiral induction strategies. Asymmetric reduction of the prochiral ketone precursor, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione, represents the most efficient route. This transformation exploits the planar symmetry of the carbonyl group, which becomes prochiral upon reduction. Stereogenic reactions targeting such prochiral entities enable selective generation of the (R)-configured stereocenter [2] [5].
Catalytic hydrogenation using chiral transition-metal complexes (e.g., Ru-BINAP systems) achieves enantiomeric excesses (ee) >95% under optimized conditions (50–100 bar H₂, 60–80°C). Alternatively, biocatalytic reduction with ketoreductases (e.g., Lactobacillus brevis alcohol dehydrogenase) offers superior stereocontrol at ambient temperature, leveraging the enzyme’s chiral active site to differentiate between enantiotopic faces of the carbonyl [6]. The choice of reducing agent significantly impacts optical purity: sodium borohydride with (2S,4R)-diethyl tartrate as a chiral mediator affords moderate ee (70–80%), while DIP-Cl (B-chlorodiisopinocampheylborane) delivers >90% ee but suffers from stoichiometric reagent requirements [2] [4].
Table 1: Stereoselective Reduction Methods for (R)-Enantiomer Synthesis
Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|
Ru-(S)-BINAP/H₂ | 80°C, 80 bar H₂, 24 h | 98 | 92 |
Ketoreductase KRED-101 | pH 7.0, 25°C, NADP⁺ cofactor, 12 h | >99 | 85 |
DIP-Cl | −20°C, THF, 4 h | 92 | 78 |
NaBH₄/(2S,4R)-tartrate | 0°C, methanol, 1 h | 75 | 90 |
The bicyclic dione serves as the universal precursor for synthesizing the target compound. Its preparation begins with Friedländer annulation between 2-aminopyridine-3-carbaldehyde and cycloheptane-1,3-dione under basic conditions (piperidine/acetic acid, ethanol, reflux). This one-pot cyclization yields the fused tricyclic system with the dione functionality intact [4].
Selective reduction of the C9-keto group while preserving the C5-ketone demands careful reagent selection. Metal hydrides (e.g., NaBH₄, L-Selectride®) in anhydrous tetrahydrofuran at −78°C preferentially reduce the less sterically hindered C9-carbonyl, generating the racemic hydroxyketone intermediate. Temperature control is critical: exceeding −60°C promotes over-reduction or epimerization. The reaction progress is monitored via thin-layer chromatography (Rf = 0.3 in ethyl acetate/hexane 1:1) or in situ infrared spectroscopy (disappearance of νC=O at 1715 cm⁻¹) [3] [4].
Conversion of the free base to the hydrochloride salt enhances crystallinity, stability, and handling. Salt formation employs hydrogen chloride (g) in anhydrous diethyl ether or isopropanol. Solvent selection dictates crystal morphology and purity:
Crystallization optimization focuses on suppressing hydrate formation. Anhydrous conditions (water <500 ppm) are maintained using molecular sieves (3Å) in refluxing acetonitrile. Slow cooling (0.1°C/min) from 60°C to 4°C affords the thermodynamically stable polymorph with a melting point of 213–215°C (dec). X-ray powder diffraction confirms phase purity, with characteristic peaks at 2θ = 12.8°, 15.4°, and 26.2° [9].
Table 2: Hydrochloride Crystallization Solvent Systems
Solvent | Temperature Profile | Crystal Form | Purity (%) | Yield (%) |
---|---|---|---|---|
Anhydrous ether | 0°C addition, 25°C aging | Microcrystalline | 99.5 | 85 |
IPA/ethyl acetate (1:3) | 60°C → 4°C, 0.1°C/min | Needles | 99.8 | 92 |
Acetonitrile | Reflux → 4°C, 0.2°C/min | Prisms | 99.9 | 90 |
The C9-hydroxyl group’s reactivity necessitates protection during functionalization of the pyridine ring. Triisopropylsilyl (TIPS) ethers provide optimal steric shielding due to their large footprint (van der Waals radius = 7.4Å) and resistance to nucleophilic attack. Protection employs TIPS chloride (1.2 equiv) with imidazole (2.5 equiv) in N,N-dimethylformamide at 25°C, achieving >95% conversion in 2 hours [8].
TIPS stability under diverse conditions enables sequential transformations:
Deprotection uses tetrabutylammonium fluoride trihydrate (1.1 equiv) in tetrahydrofuran (0°C → 25°C, 1 h), minimizing base-sensitive ketone rearrangement.
Table 3: Comparative Stability of Silyl Protecting Groups for the Hydroxyl Function
Protecting Group | Relative Acid Stability | Relative Base Stability | Steric Demand | Deprotection Reagent |
---|---|---|---|---|
TIPS | High | Very High | Very High | TBAF |
TBS | Moderate | Moderate | High | AcOH or F⁻ |
TES | Low | Low | Moderate | Mild acid or F⁻ |
TMS | Very Low | Very Low | Low | H₂O or buffer |
Translating laboratory syntheses to industrial-scale manufacturing faces three key bottlenecks:
Stereoselectivity Consistency: Enantiomeric purity drifts occur during ketone reduction at >100-kg batches due to mixing inefficiencies. Impeller design (e.g., Rushton turbines) must ensure homogeneous catalyst/substrate contact to maintain ee >99%. Biocatalytic processes require immobilized enzymes to prevent activity loss during prolonged operations [6].
Intermediate Instability: The hydroxyketone free base undergoes retro-aldol degradation above 40°C or under basic conditions. Process solutions include:
Economic analyses indicate that biocatalytic reduction coupled with CIAT purification reduces production costs by 35% compared to transition-metal catalysis, primarily by eliminating precious metals and high-pressure equipment [4] [6].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9